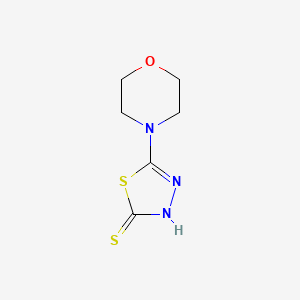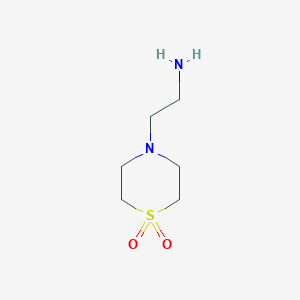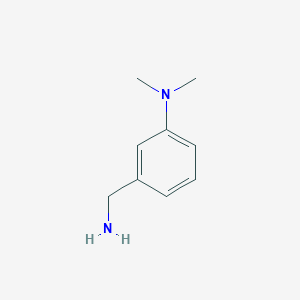![molecular formula C12H17N3O B1271521 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol CAS No. 431071-96-4](/img/structure/B1271521.png)
2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol
Overview
Description
The compound 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. While the specific compound is not directly studied in the provided papers, related compounds with benzimidazole motifs are discussed. For instance, the first paper describes a molecule with a benzimidazole component that forms part of a larger structure, which crystallizes with ethanol . The second paper discusses Ru(II) complexes with benzimidazole ligands, which are used as catalysts in the dehydrogenation of primary alcohols to carboxylic acids . These studies suggest that benzimidazole derivatives, including the one , may have significant chemical reactivity and potential catalytic properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be complex, involving multiple steps and specific conditions to ensure the correct formation of the desired product. Although the exact synthesis of 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol is not detailed in the provided papers, the synthesis of related Ru(II) complexes with benzimidazole ligands is described in the second paper. These complexes are prepared and fully characterized, indicating that similar synthetic strategies could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring, which can engage in various interactions, such as hydrogen bonding and π–π stacking. In the first paper, the benzimidazole-containing compound forms a three-dimensional network through hydrogen bonds, which is a common feature that could be expected in similar compounds . The Ru(II) complexes mentioned in the second paper are structurally characterized by X-ray crystallography, demonstrating the importance of molecular structure analysis in understanding the properties and reactivity of such compounds .
Chemical Reactions Analysis
Benzimidazole derivatives are known to participate in a variety of chemical reactions. The first paper does not directly discuss the reactivity of the compound, but the presence of hydrogen bonds suggests potential reactivity sites . The second paper provides insight into the catalytic activity of benzimidazole-containing Ru(II) complexes, which can efficiently convert primary alcohols to carboxylic acids, indicating that the benzimidazole moiety plays a crucial role in the catalytic process . This suggests that 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol may also exhibit interesting chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific substituents and molecular structure. The crystallization behavior of the compound in the first paper, including the dihedral angles between the benzene and benzimidazole rings, provides some insight into the potential physical properties of related compounds . The catalytic properties of the Ru(II) complexes in the second paper highlight the chemical versatility of benzimidazole derivatives and their potential applications in synthetic chemistry . These properties are essential for understanding the behavior and applications of 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Solvent Effects : A study describes the synthesis of benzimidazole derivatives and their Zn(II) complexes. The research highlights the role of solvents like ethanol and isopropanol in the complexation process, emphasizing isopropanol as a more effective solvent for complex formation (Tavman, 2006).
- Crystal Structure Analysis : The crystal structure of a benzimidazole compound obtained from a reaction with 3-bromoprop-1-ene was analyzed, revealing insights into molecular interactions and chain formations (Dong-ping Li et al., 2012).
Antitumor and Antibacterial Applications
- Antitumor Compounds : Research on Pd(II) and Pt(II) complexes of benzimidazole methyl ester identified their potential as antitumor compounds. The study involved elemental analysis, spectroscopic data, and theoretical molecular structure investigations (N.T. Abdel-Ghani & A. Mansour, 2012).
- Enzymatic Inhibition and Solubilization Studies : Benzimidazole derivatives were synthesized and tested for antioxidant potential and enzymatic inhibition activities, such as acetylcholinesterase and lipoxygenase inhibition. This research is crucial for understanding the bioactive potential of these compounds (M. Taj et al., 2020).
Polymer Synthesis and Applications
- Polymer Synthesis Using Aminoalcohols : A study explored the use of aminoalcohols in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This research provides insights into metal-free telechelic and block copolymer synthesis (Camille Bakkali-Hassani et al., 2018).
Nanotechnology and Catalysis
- Nanocatalyst in Synthesis : A study describes using nano-Copper Y Zeolite as a catalyst for synthesizing novel ethyl benzimidazole derivatives. This highlights the role of nanotechnology in facilitating efficient and environmentally friendly synthetic processes (M. Kalhor, 2015).
Pharmaceutical Research
- Residual Organic Solvents in Pharmaceuticals : Research focused on determining the content of residual organic solvents in pharmaceutical substances, including those containing benzimidazole derivatives. This study is vital for ensuring the safety and quality of pharmaceutical products (Anton V. Metelev et al., 2022).
Mechanism of Action
- Benzimidazoles have been explored for their antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive activities .
Target of Action
Mode of Action
properties
IUPAC Name |
2-[(1-propan-2-ylbenzimidazol-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(2)15-11-6-4-3-5-10(11)14-12(15)13-7-8-16/h3-6,9,16H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQHGOBGSFGCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378275 | |
| Record name | 2-{[1-(Propan-2-yl)-1H-benzimidazol-2-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol | |
CAS RN |
431071-96-4 | |
| Record name | 2-{[1-(Propan-2-yl)-1H-benzimidazol-2-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)










![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)